molecular formula C3H5F3O2 B1454714 3,3,3-Trifluoropropanal hydrate CAS No. 1309602-82-1

3,3,3-Trifluoropropanal hydrate

Cat. No.: B1454714
CAS No.: 1309602-82-1
M. Wt: 130.07 g/mol
InChI Key: MYCVXMBPUAROSP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3,3-Trifluoropropanal hydrate can be synthesized through several methods. One common approach involves the reaction of trifluoro-monochloromethane (R13) with magnesium metal to form trifluoromethyl magnesium chloride, a Grignard reagent. This reagent is then reacted with triethyl orthoformate in an ether solvent to produce 3,3,3-Trifluoropropanal . This method is advantageous due to its mild reaction conditions, high yield (over 92%), and simplicity.

Industrial Production Methods: The industrial production of this compound typically involves continuous feeding and large-scale co-production processes. The reaction conditions are optimized to ensure safety, environmental protection, and minimal side reactions .

Chemical Reactions Analysis

Types of Reactions: 3,3,3-Trifluoropropanal hydrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form trifluoropropionic acid.

    Reduction: Reduction reactions can yield trifluoropropanol.

    Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products:

Scientific Research Applications

3,3,3-Trifluoropropanal hydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which 3,3,3-Trifluoropropanal hydrate exerts its effects involves its interaction with various molecular targets and pathways. For example, in catalytic reactions, it can act as an electrophile, reacting with nucleophiles to form new chemical bonds. The presence of the trifluoromethyl group enhances its reactivity and stability, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

  • 3,3,3-Trifluoropropanol
  • 3,3,3-Trifluoropropionic acid
  • 3,3,3-Trifluoropropene

Comparison: 3,3,3-Trifluoropropanal hydrate is unique due to its hydrate form, which provides distinct reactivity compared to its anhydrous counterparts. The presence of water in its structure can influence its solubility and reaction pathways, making it suitable for specific applications where other trifluoromethylated compounds may not be as effective .

Properties

IUPAC Name

3,3,3-trifluoropropanal;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F3O.H2O/c4-3(5,6)1-2-7;/h2H,1H2;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCVXMBPUAROSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=O)C(F)(F)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286734-83-5, 1309602-82-1
Record name Propanal, 3,3,3-trifluoro-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286734-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3,3-Trifluoropropanal hydrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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